4',4'''-Di-O-methylcupressuflavone
Overview
Description
4’,4’‘’-Di-O-methylcupressuflavone is a natural product found in Phyllanthus sellowianus . It has a molecular formula of C32H22O10 and a molecular weight of 566.5 g/mol .
Molecular Structure Analysis
The IUPAC name for 4’,4’‘’-Di-O-methylcupressuflavone is 8-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one . The compound has a complex structure with multiple aromatic rings, hydroxyl groups, and methoxy groups .Physical And Chemical Properties Analysis
4’,4’‘’-Di-O-methylcupressuflavone has several computed properties. It has a XLogP3-AA value of 5.7, indicating its lipophilicity. It has 4 hydrogen bond donors and 10 hydrogen bond acceptors. The compound has a rotatable bond count of 5. Its exact mass and monoisotopic mass are both 566.12129689 g/mol. It has a topological polar surface area of 152 Ų and a heavy atom count of 42 .Scientific Research Applications
Specific Scientific Field
This application falls under the field of Pharmacology and Medicinal Chemistry .
Summary of the Application
“4’,4’‘’-Di-O-methylcupressuflavone” is one of the metabolites isolated from the acetone extract of Araucaria columnaris leaves. It has been studied for its potential antiangiogenic activity .
Methods of Application or Experimental Procedures
The acetone extract and isolated metabolites were examined for their antiangiogenic activity against the Calf Pulmonary Arterial Endothelial (CPAE) cell .
Results or Outcomes
The results showed that “4’,4’‘’-Di-O-methylcupressuflavone” had an IC50 value of 66.13±15.96 μg/mL against CPAE cell .
Traditional Medicinal Use
Specific Scientific Field
This application falls under the field of Ethnopharmacology .
Summary of the Application
The genus Araucaria, which includes the species from which “4’,4’‘’-Di-O-methylcupressuflavone” is derived, has been used for various medicinal purposes .
Methods of Application or Experimental Procedures
The specific methods of application or experimental procedures for this use are not detailed in the source .
Results or Outcomes
The outcomes of this traditional use are not quantitatively detailed in the source .
properties
IUPAC Name |
8-[5,7-dihydroxy-2-(4-methoxyphenyl)-4-oxochromen-8-yl]-5,7-dihydroxy-2-(4-methoxyphenyl)chromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H22O10/c1-39-17-7-3-15(4-8-17)25-13-23(37)27-19(33)11-21(35)29(31(27)41-25)30-22(36)12-20(34)28-24(38)14-26(42-32(28)30)16-5-9-18(40-2)10-6-16/h3-14,33-36H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFLYCKXVTYBRA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)C4=C(C=C(C5=C4OC(=CC5=O)C6=CC=C(C=C6)OC)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
566.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4',4'''-Di-O-methylcupressuflavone |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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